molecular formula C13H10ClF3N2O2 B2530303 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile CAS No. 1825634-32-9

4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile

Cat. No.: B2530303
CAS No.: 1825634-32-9
M. Wt: 318.68
InChI Key: GMSOZCHVVQYLAW-UHFFFAOYSA-N
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Description

4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile is a complex organic compound characterized by the presence of a morpholine ring, a benzoyl group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzoyl Intermediate: The initial step involves the chlorination of 2-(trifluoromethyl)benzoic acid to form 4-chloro-2-(trifluoromethyl)benzoyl chloride. This reaction is usually carried out using thionyl chloride or oxalyl chloride under reflux conditions.

    Morpholine Ring Introduction: The benzoyl chloride intermediate is then reacted with morpholine in the presence of a base such as triethylamine. This step forms the 4-[4-chloro-2-(trifluoromethyl)benzoyl]morpholine intermediate.

    Nitrile Group Addition: Finally, the nitrile group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent like sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under hydrogenation conditions.

    Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation reactions using aluminum chloride (AlCl3) as a catalyst are typical for introducing new substituents on the aromatic ring.

Major Products Formed

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Various substituted benzoyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific molecular pathways is required.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as anti-inflammatory, anticancer, and antimicrobial agents. The presence of the trifluoromethyl group enhances the compound’s metabolic stability and bioavailability.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of 4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can modulate the activity of target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-(trifluoromethyl)benzoic acid: A precursor in the synthesis of the target compound.

    4-Chloro-2-(trifluoromethyl)benzoyl chloride: An intermediate in the synthetic route.

    Morpholine-3-carbonitrile: A related compound with a similar core structure but lacking the benzoyl group.

Uniqueness

4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the morpholine ring provides a versatile scaffold for further functionalization.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

4-[4-chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClF3N2O2/c14-8-1-2-10(11(5-8)13(15,16)17)12(20)19-3-4-21-7-9(19)6-18/h1-2,5,9H,3-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSOZCHVVQYLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=C(C=C(C=C2)Cl)C(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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